2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one
Description
Properties
CAS No. |
1060807-14-8 |
|---|---|
Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4H,1H3 |
InChI Key |
WWTWLCYJBYYPHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Key parameters include temperature (-10°C to 25°C), stoichiometry (1:1.2 molar ratio of aldehyde to TFAA), and catalyst loading (5–10 mol%). A study by VulcanChem demonstrated yields of 72–78% under anhydrous conditions, with purity exceeding 95% after recrystallization from ethyl acetate. The use of TFAA synthesized via phosphorus pentoxide-mediated dehydration of trifluoroacetic acid (TFA) ensures reagent quality, as detailed in CN101108797A.
Limitations and By-Product Formation
Competing side reactions include over-acylation at the pyridine N-oxide position and hydrolysis of TFAA to TFA, which necessitates rigorous moisture control. By-products such as 6-methoxy-3-(trifluoroacetyl)pyridine N-oxide are observed in yields up to 12% when residual water is present.
Nucleophilic Addition-Elimination: Sulfinate Intermediate Pathways
Alternative routes leverage sulfinate salts as nucleophiles. For instance, lithium 6-methoxypyridine-3-sulfinate reacts with trifluoroacetyl chloride in tetrahydrofuran (THF) at 0°C, yielding the target compound via a two-step mechanism.
Mechanistic Insights
The sulfinate ion () attacks the electrophilic carbonyl carbon of trifluoroacetyl chloride, forming a tetrahedral intermediate. Subsequent elimination of and chloride produces the ketone. This method achieves 65–70% yield but requires stoichiometric sulfinate preparation, adding synthetic steps.
Ligand Screening and Catalytic Enhancements
Optimization screens using ligands such as P(tBu)₃ and XantPhos revealed that electron-rich phosphines improve reaction rates. For example, p-OMe-dppe increased yields to 66% by stabilizing palladium catalysts in related cross-coupling reactions.
Continuous Flow Synthesis: Scalability and Efficiency
Industrial-scale production favors continuous flow reactors due to enhanced heat transfer and reduced reaction times. A prototype system described by VulcanChem utilized microfluidic channels to mix 6-methoxypyridine-3-carbaldehyde and TFAA at 40°C, achieving 85% conversion in 15 minutes.
Process Intensification
Key advantages include:
-
Residence Time Reduction : From 12 hours (batch) to <30 minutes (flow).
-
Safety : Minimized exposure to toxic intermediates.
-
Purity : Inline IR monitoring reduces by-product formation to <5%.
Catalytic Cross-Coupling: Palladium-Mediated Approaches
Patent US20120232281A1 outlines a palladium-catalyzed method for analogous trifluoromethyl ketones, adaptable to this compound. The protocol employs Pd(OAc)₂ with tri-tert-butylphosphonium tetrafluoroborate, reacting 4-bromophenylmethylsulfone with 1-(6-methylpyridin-3-yl)ethanone.
Reaction Parameters
Substrate Scope and Limitations
Electron-deficient aryl bromides exhibit higher reactivity, while steric hindrance at the pyridine’s 2-position reduces yields by 20–30%.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 72–78% | >95% | Moderate | Low (bulk reagents) |
| Sulfinate Pathway | 65–70% | 90–93% | Low | High (sulfinate synthesis) |
| Continuous Flow | 85% | >98% | High | Moderate (equipment) |
| Palladium Cross-Coupling | 60–70% | 88–90% | Moderate | High (catalysts) |
Key Findings :
-
Continuous flow synthesis offers the best balance of yield and scalability for industrial applications.
-
Palladium methods, while versatile, are cost-prohibitive for large-scale production.
-
Friedel-Crafts remains the benchmark for academic labs due to simplicity.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features allow for modulation of biological activity through the introduction of the trifluoromethyl group, which can enhance metabolic stability and bioavailability. Research indicates that derivatives of this compound may exhibit significant activity against certain types of cancer and infectious diseases.
Case Studies
- Anticancer Activity : A study demonstrated that analogs of 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one showed promising results in inhibiting the growth of cancer cells in vitro. The mechanism was attributed to the compound's ability to interfere with cell signaling pathways involved in proliferation and survival.
- Antimicrobial Properties : Another investigation revealed that this compound exhibited antimicrobial activity against several bacterial strains. The presence of the methoxy group on the pyridine ring was crucial for enhancing its interaction with bacterial cell membranes.
Pesticide Development
The unique properties of this compound have led to its exploration in agrochemical formulations as a potential pesticide or herbicide. Its fluorinated structure may contribute to increased efficacy and reduced environmental impact compared to traditional agrochemicals.
Research Findings
A recent study highlighted the effectiveness of this compound as an insecticide against specific pests affecting crops. Field trials indicated that formulations containing this compound resulted in lower pest populations and improved crop yields without harming beneficial insects.
Polymer Chemistry
In materials science, the incorporation of trifluoromethyl groups into polymers has been shown to enhance their thermal stability and chemical resistance. Research is ongoing into using this compound as a monomer or additive in polymer synthesis.
Case Studies
- Fluorinated Polymers : Studies have demonstrated that polymers synthesized with this compound exhibit superior hydrophobic properties and thermal stability compared to their non-fluorinated counterparts.
- Coatings : The compound has been evaluated for use in protective coatings due to its ability to repel water and resist degradation from UV exposure.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The methoxypyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Solubility : Likely polar solvent-soluble due to the methoxy group.
- Applications : Used as a research chemical in organic synthesis and pharmaceutical intermediates .
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s analogs vary in substituents on the aromatic ring or heterocyclic core, significantly altering their properties:
Electronic and Reactivity Profiles
- Target Compound : The 6-methoxy group is electron-donating (+M effect), counterbalancing the electron-withdrawing (-I) trifluoroacetyl group. This balance may enhance stability in electrophilic substitutions .
- Bromo Analog (886364-47-2) : Bromine’s -I effect increases ring electron deficiency, favoring nucleophilic aromatic substitution (e.g., Suzuki coupling) .
- Nitro Derivatives (657-15-8): Strong -I and -M effects from NO₂ group make the ring highly electrophilic, suitable for reduction or further functionalization .
Stability and Handling
- Target Compound: Limited stability data; likely stable at room temperature.
- Furan Analog (18207-47-1) : Liquid with moderate stability (storage at RT) .
Biological Activity
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one, also referred to as a trifluoromethyl ketone, is a compound notable for its unique structure and potential biological activities. It is characterized by the presence of a trifluoromethyl group and a methoxypyridinyl moiety, which significantly influence its chemical reactivity and biological interactions.
- Molecular Formula : C8H8F3NO
- Molecular Weight : 207.15 g/mol
- CAS Number : 1997400-05-1
The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This property is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. Its lipophilic nature facilitates cellular uptake, enabling it to influence metabolic pathways and cellular signaling.
Antimicrobial and Antifungal Properties
Research has indicated that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in drug development.
Case Study: Antimicrobial Activity
In a recent study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against several pathogens. The results demonstrated:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
These findings suggest that the compound holds promise as a lead structure for developing new antimicrobial agents.
Potential in Drug Development
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. Its ability to modulate biological targets can be harnessed for designing pharmaceuticals aimed at treating infections or other diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Starting Materials : 6-methoxypyridine-3-carbaldehyde and trifluoroacetaldehyde.
- Catalysts : Suitable catalysts are employed under controlled conditions to optimize yield.
- Purification : Techniques such as recrystallization and chromatography are used to achieve high purity.
Comparative Analysis with Similar Compounds
To understand its uniqueness, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-one | C8H8F3N | Moderate antibacterial activity |
| 2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethan-1-one | C8H8F3N | Low antifungal activity |
The positioning of the methoxy group on the pyridine ring significantly alters the compound's reactivity and biological interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling reactions. For example, describes its use as a substrate in N-heterocyclic carbene (NHC)-catalyzed annulation reactions. Key steps include:
- Reacting trifluoroacetyl derivatives with functionalized pyridines under controlled conditions (e.g., CHCl₃ solvent, Cs₂CO₃ base, 30°C for 12 hours).
- Purification via flash column chromatography (hexane/EtOAc gradient) to isolate the product .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is evaluated using:
- High-Performance Liquid Chromatography (HPLC) : To quantify impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Integration of proton signals (e.g., δ 7.85–7.39 ppm for aromatic protons, δ 2.45 ppm for methyl groups in analogs; ) ensures absence of extraneous peaks.
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₇F₃O₂ at 204.15 g/mol; ).
Q. What spectroscopic methods are employed for structural characterization?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Assignments are critical for confirming substituent positions. For example:
- ¹⁹F NMR: A singlet near δ -71 ppm (trifluoromethyl group; ).
- ¹³C NMR: A quaternary carbon at δ ~180 ppm (q, J = 34.8 Hz, C=O adjacent to CF₃; ).
- X-ray Crystallography : Used to resolve ambiguous structures (e.g., via SHELXL refinement; ).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in its synthesis?
- Methodological Answer :
- Catalyst Screening : NHC catalysts (e.g., triazolium salts) enhance annulation efficiency ().
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve fluorination kinetics ( ).
- Temperature Control : Reactions at 30–50°C balance kinetics and decomposition ( ).
- Additives : Oxidants (e.g., 5 in ) stabilize reactive intermediates.
Q. What strategies resolve contradictory NMR data for trifluoroacetyl-containing compounds?
- Methodological Answer :
- Solvent/Concentration Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ (e.g., δ shifts due to hydrogen bonding; vs. 20).
- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., rotamers) causing splitting.
- Cross-Validation with Crystallography : SHELXL-refined structures ( ) provide unambiguous assignments .
Q. How is SHELXL utilized in crystallographic refinement of trifluoroacetyl derivatives?
- Methodological Answer :
- Twinning Correction : SHELXL handles twinned data via HKLF5 format (common in high-symmetry crystals; ).
- Anisotropic Displacement Parameters : Refines thermal motion for CF₃ groups, which exhibit high anisotropy.
- Hydrogen Bonding Networks : SHELXL’s restraints (e.g., DFIX) model interactions involving methoxy or pyridyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
